molecular formula C11H14FNO3 B1521860 4-(Boc-amino)-3-fluoro-phenol CAS No. 911297-02-4

4-(Boc-amino)-3-fluoro-phenol

Cat. No. B1521860
M. Wt: 227.23 g/mol
InChI Key: OFMBTCUVYCQPQI-UHFFFAOYSA-N
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Description

“4-(Boc-amino)-3-fluoro-phenol” is a compound that is used to protect amine in the solid phase synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Fluorescent Indicators and Probes

4-(Boc-amino)-3-fluoro-phenol serves as a key component in the development of fluorescent indicators and probes, which are fundamental in various scientific studies. These indicators are designed to detect pH levels, metal ions, anions, biomolecules, reactive oxygen and nitrogen species, redox potential, chemical reactions, and several physical phenomena. BODIPY-based fluorescent indicators, for instance, utilize a similar scaffold to 4-(Boc-amino)-3-fluoro-phenol, indicating its relevance in the creation of highly effective fluorescent probes for visualizing biological molecules and phenomena in living cells (Boens et al., 2012). Furthermore, these fluorescent indicators have been employed in the development of small-molecule fluorescent probes, particularly targeting biological components such as proteins, peptides, amino acids, and ions within and outside cells, reflecting their broad application in biological studies (Kowada, Maeda, & Kikuchi, 2015).

Fluorinated Amino Acids in Chemical Biology

The compound's fluorinated nature hints at its potential inclusion in the domain of fluorinated amino acids, which have become crucial in the field of chemical biology. These amino acids are utilized to construct fluorescent macromolecules, like peptides and proteins, while preserving their native biomolecular properties. Their design and synthesis have led to significant advances in tracking protein-protein interactions in situ or imaging nanoscopic events in real-time with high spatial resolution. This reflects the compound's potential utility in non-invasive studies in cells and intact organisms, enhancing the understanding of complex molecular processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Synthetic Chemistry and Material Science

In synthetic chemistry, the structure of 4-(Boc-amino)-3-fluoro-phenol indicates its potential as a building block for various compounds, including cyclic fluorinated beta-amino acids, which have significant relevance in medicinal chemistry. Such compounds can be used as intermediates for further chemical transformations, leading to the synthesis of biologically active molecules or materials with specialized properties. This highlights its role in enabling the development of innovative materials and chemical entities (Van Hende et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of Boc, including in compounds like “4-(Boc-amino)-3-fluoro-phenol”, will continue to be an important area of research and application in the future.

properties

IUPAC Name

tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBTCUVYCQPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-3-fluoro-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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